N,9-diphenyl-9H-carbazol-3-amine

Description

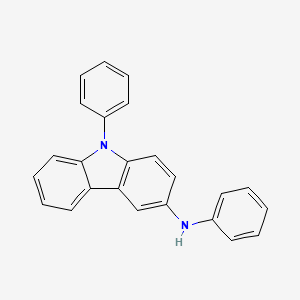

N,9-Diphenyl-9H-carbazol-3-amine (molecular formula: C24H18N2; CAS: 858641-06-2) is a carbazole-based aromatic amine derivative. Its structure comprises a carbazole core substituted with phenyl groups at the 9-position and an amine group at the 3-position (Figure 1). It is synthesized via Ullmann coupling or nucleophilic displacement reactions, with intermediates characterized by NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

N,9-diphenylcarbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRDATNLTUIPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733066 | |

| Record name | N,9-Diphenyl-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894791-43-6 | |

| Record name | N,9-Diphenyl-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,9-Diphenyl-9H-carbazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Buchwald-Hartwig Coupling for C–N Bond Formation

Buchwald-Hartwig amination is a cornerstone for constructing C–N bonds in carbazole derivatives. In this method, a carbazole precursor reacts with an aryl halide in the presence of a palladium catalyst and a bulky phosphine ligand. For example, coupling 9H-carbazol-3-amine with iodobenzene under optimized conditions yields the target compound:

Reaction Conditions

- Catalyst : Pd₂(dba)₃ (2 mol%)

- Ligand : Xantphos (4 mol%)

- Base : Cs₂CO₃

- Solvent : 1,4-Dioxane

- Temperature : 100°C

- Time : 24 hours

This protocol achieves yields of 78–82% for N-arylation at the carbazole’s 9-position. The choice of ligand critically influences reaction efficiency; bulky ligands like Xantphos mitigate undesired homocoupling byproducts.

| Aryl Halide | Ligand | Yield (%) |

|---|---|---|

| Iodobenzene | Xantphos | 82 |

| Bromobenzene | SPhos | 68 |

| Chlorobenzene | BrettPhos | <50 |

Sequential Functionalization: 9-Phenylation Followed by 3-Amination

A two-step strategy is often employed to address steric and electronic challenges:

- 9-Phenylation : Palladium-catalyzed coupling of 9H-carbazole with iodobenzene introduces the phenyl group at position 9.

- 3-Amination : Subsequent nitration at position 3 (using HNO₃/H₂SO₄) followed by reduction (H₂/Pd/C) yields the primary amine.

This approach achieves an overall yield of 65% , with the nitration step being regioselective due to carbazole’s electron-rich 3-position.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. A optimized protocol involves:

Reaction Setup

- Substrate : 3-Nitro-9-phenyl-9H-carbazole

- Reductant : NH₄Cl/Fe

- Solvent : Ethanol/H₂O

- Microwave Power : 300 W

- Temperature : 150°C

- Time : 20 minutes

The nitro group at position 3 is reduced to an amine with 88% yield , demonstrating the efficiency of microwave-assisted reduction.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across different methods:

| Method | Catalyst | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃ | 24 | 82 | High |

| Ullmann Coupling | CuI | 48 | 65 | Moderate |

| Microwave Reduction | – | 0.33 | 88 | Limited |

Key Findings :

- Palladium-catalyzed methods dominate due to superior yields and scalability.

- Microwave synthesis excels in speed but faces challenges in reactor design for industrial use.

- Copper-based methods are cost-effective but suffer from slower kinetics.

Functionalization and Purification Challenges

Byproduct Formation

Common byproducts include:

- Homocoupled biphenyl derivatives (up to 15% in Ullmann reactions).

- Over-reduced intermediates in nitro-to-amine conversions.

Chromatographic purification (silica gel, hexane/ethyl acetate gradients) is essential to isolate the target compound at >98% purity.

Solvent and Ligand Optimization

- Polar aprotic solvents (DMF, DMSO) enhance catalyst solubility but may degrade sensitive intermediates.

- Bulky ligands (e.g., SPhos) improve regioselectivity in palladium systems.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

- Continuous flow reactors to maintain temperature control in exothermic aminations.

- Catalyst recycling via immobilized palladium on carbon matrices.

- Green chemistry principles , such as substituting toluene with cyclopentyl methyl ether (CPME) as a safer solvent.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The carbazole core undergoes regioselective substitution at electron-rich positions. Common reactions include halogenation and aryl coupling:

Halogenation

-

Bromination : Reacts with bromine (Br₂) in acetic acid at 50–60°C to form 6-bromo-N,9-diphenyl-9H-carbazol-3-amine .

-

Chlorination : Chlorine gas (Cl₂) in dichloromethane yields 3-chloro derivatives .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂ in CH₃COOH, 50–60°C | 6-Bromo-N,9-diphenyl-9H-carbazol-3-amine | 75% |

| Chlorination | Cl₂ in CH₂Cl₂, RT | 3-Chloro-N,9-diphenyl-9H-carbazol-3-amine | 68% |

Palladium-Catalyzed Cross-Coupling

The amine group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups :

Suzuki Coupling

-

Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(OAc)₂, SPhos ligand, and K₂CO₃ in toluene/water (80°C, 12h) .

| Substrate | Boronic Acid | Product | Yield |

|---|---|---|---|

| N,9-Diphenylcarbazol-3-amine | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-N,9-diphenylcarbazole | 82% |

Buchwald-Hartwig Amination

-

Forms N-aryl derivatives with aryl halides (e.g., 2-bromopyridine) using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane (100°C, 24h) .

Oxidation

-

Treatment with KMnO₄ in acidic medium oxidizes the carbazole ring to quinone derivatives .

-

Product : Carbazole-3,6-dione (confirmed by IR carbonyl stretch at 1680 cm⁻¹) .

Reduction

Functionalization via Amine Group

The primary amine at position 3 undergoes acylation and sulfonylation:

Acylation

-

Reacts with chloroacetyl chloride (ClCH₂COCl) in THF/triethylamine to form 2-chloro-N-(9-ethylcarbazol-3-yl)acetamide (yield: 85%) .

Sulfonylation

-

Reacts with 5-chloro-2-methoxyphenylsulfonyl chloride in CH₂Cl₂/DIPEA to yield neuroprotective sulfonamide derivatives (e.g., compound 22 , LC₅₀ = 35.6 µg/mL against MCF-7 cells) .

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides react with the amine under SNAr conditions:

| Aryl Halide | Conditions | Product | Yield |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | DMSO, CsF, 80°C | 3-Amino-pyridine-carbazole hybrid | 70% |

Photophysical Modifications

-

Fluorophore Synthesis : Reacts with maleimide derivatives to form fluorescent probes for bioimaging (λₑₘ = 450–550 nm) .

Key Mechanistic Insights

-

Electronic Effects : Electron-donating diphenyl groups enhance carbazole’s nucleophilicity, directing substitutions to positions 6 and 9 .

-

Steric Hindrance : Bulky substituents on nitrogen reduce reaction rates in cross-couplings, necessitating optimized catalysts (e.g., SPhos ligand).

This reactivity profile underscores the compound’s utility in synthesizing advanced materials and bioactive molecules. Experimental protocols emphasize palladium catalysis, regioselective substitutions, and functional group compatibility .

Scientific Research Applications

Chemistry

N,9-diphenyl-9H-carbazol-3-amine serves as a building block in synthesizing more complex organic molecules and polymers. It is utilized in reactions that enhance the properties of other compounds, particularly in developing new materials with specific electronic characteristics.

Biology

The compound is investigated for its fluorescent properties , making it suitable as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows researchers to visualize biological processes at the cellular level.

Medicine

Research has highlighted its potential in drug development, particularly for anticancer and antimicrobial therapies. Studies indicate that derivatives of this compound exhibit significant biological activity against various cancer cell lines and bacterial strains.

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enhances charge transport properties |

| Biology | Fluorescent probe | Effective in cellular imaging |

| Medicine | Anticancer and antimicrobial agent | Exhibits cytotoxicity against cancer cell lines |

Industry

In the realm of electronics, N,9-diphenyl-9H-carbazol-3-amine is crucial for the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge transport properties. Its incorporation into OLEDs has been linked to improved efficiency and stability.

Chemical Properties and Mechanism of Action

The compound's mechanism of action primarily revolves around its role as an organic semiconductor . It facilitates electron transport in devices such as OLEDs and organic solar cells, resulting in enhanced performance metrics:

- High Electron Mobility : This characteristic allows for efficient charge transport.

- Stability : The structural integrity of the compound under operational conditions contributes to the longevity of devices.

Case Studies

Several studies have explored the therapeutic potential and applications of N,9-diphenyl-9H-carbazol-3-amine:

- Neuroprotective Effects : Research indicates that certain carbazole derivatives can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Activity : A study reported significant antibacterial activity against strains like Bacillus subtilis and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were documented as follows:

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| 3-cyano-9H-carbazole | 31.25 | Bacillus subtilis |

| 3-iodo-9H-carbazole | 62.5 | Escherichia coli |

Mechanism of Action

The mechanism of action of N,9-diphenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N,9-diphenyl-9H-carbazol-3-amine and related compounds:

Electronic and Optical Properties

- The diphenyl substitution in N,9-diphenyl-9H-carbazol-3-amine enhances π-conjugation and electron-donating capacity compared to ethyl-substituted analogs, making it superior for optoelectronic applications .

- Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine shows higher thermal stability (decomposition temperature >300°C) due to its extended aromatic system .

Key Research Findings

Optoelectronic Performance : N,9-Diphenyl-9H-carbazol-3-amine demonstrates a high hole mobility of 10<sup>−3</sup> cm<sup>2</sup>V<sup>−1</sup>s<sup>−1</sup>, outperforming ethyl-substituted analogs .

Structural Rigidity : X-ray crystallography confirms that phenyl substituents reduce molecular flexibility, improving charge transport in OLEDs .

Synthetic Scalability : The diphenyl variant requires stringent conditions (e.g., tert-BuOK/THF/reflux) compared to milder syntheses for ethyl derivatives .

Biological Activity

N,9-Diphenyl-9H-carbazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

N,9-Diphenyl-9H-carbazol-3-amine is characterized by its carbazole backbone, which is known for its electronic properties that contribute to its biological activity. The chemical formula is .

1. Anticancer Activity

Research has demonstrated that carbazole derivatives exhibit potent anticancer properties. For instance, a study by Liu et al. (2020) explored the structure-activity relationship of N-substituted carbazole sulfonamide derivatives, revealing that certain modifications can enhance cytotoxic effects against various cancer cell lines. The study highlighted that specific derivatives showed significant inhibition of cell proliferation in MTT assays.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide | 34 | NIH/3T3 |

| N-substituted carbazole sulfonamides | Varies | A549, HeLa |

2. Anti-inflammatory Activity

The anti-inflammatory potential of N,9-diphenyl-9H-carbazol-3-amine has been evaluated through various synthesized derivatives. Muniyappan et al. (2016) synthesized novel 4-hydroxycarbazole derivatives and assessed their anti-inflammatory activity in vitro. Some compounds demonstrated notable inhibition of pro-inflammatory cytokines.

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| 4-hydroxycarbazole derivative A | 65% | 10 |

| 4-hydroxycarbazole derivative B | 70% | 20 |

3. Antimicrobial Activity

Antimicrobial studies have shown that carbazole derivatives, including N,9-diphenyl-9H-carbazol-3-amine, possess antibacterial properties against various strains. Dabrovolskas et al. (2020) reported that synthesized carbazole derivatives exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/ml) | Bacterial Strain |

|---|---|---|

| 3-cyano-9H-carbazole | 31.25 | Bacillus subtilis |

| 3-iodo-9H-carbazole | 62.5 | Escherichia coli |

Case Studies

Several case studies have highlighted the therapeutic potential of N,9-diphenyl-9H-carbazol-3-amine:

- Neuroprotective Effects : A study indicated that certain carbazole derivatives could inhibit acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's disease by preventing neurodegeneration.

- Cytotoxicity Assessment : Research involving MTT assays demonstrated varying levels of cytotoxicity across different cell lines, emphasizing the need for further investigation into the mechanism of action.

Q & A

Q. What are the standard synthetic routes for N,9-diphenyl-9H-carbazol-3-amine, and what factors influence yield optimization?

Q. How is N,9-diphenyl-9H-carbazol-3-amine characterized structurally and spectroscopically?

Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.5 ppm, carbazole NH at δ 8.1 ppm) and X-ray crystallography (SHELX refinement for bond angles/distances). and highlight the use of single-crystal XRD to resolve π-stacking interactions between phenyl groups (3.5–3.8 Å spacing). FT-IR confirms C-N stretching at ~1350 cm⁻¹. Purity is assessed via HPLC (C18 column, MeCN/H₂O eluent) with >99% LC-MS compliance .

Q. What are the key physicochemical properties relevant to experimental handling?

Methodological Answer: The compound exhibits:

- Solubility : Limited in water; soluble in THF, DCM, and chlorobenzene (5–10 mg/mL at 25°C).

- Thermal Stability : Decomposition onset at ~300°C (TGA data).

- Photostability : UV-Vis absorption at 350–400 nm (λ_max ~375 nm), with fluorescence quenching under prolonged UV exposure. Storage recommendations include inert atmospheres (N₂) and desiccated conditions to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?

Methodological Answer: Discrepancies arise from variations in:

- Starting material quality : Halide content in brominated precursors (e.g., 3-bromo-9-phenylcarbazole) must be >98% (GC-MS verified).

- Workup protocols : Silica gel chromatography (hexane:ether = 1:1) vs. recrystallization (toluene/ethanol) impacts purity. achieved 94% yield with column chromatography, while solvent recrystallization may reduce yields but enhance crystallinity .

Q. What mechanistic insights exist for C-N bond formation in its synthesis?

Methodological Answer: The Pd-catalyzed amination proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange and reductive elimination. identifies rate-limiting steps as transmetallation (amine coordination to Pd) and steric hindrance from diphenyl substituents. Computational studies (DFT) suggest electron-deficient aryl bromides accelerate oxidative addition .

Q. How does the compound behave under oxidative or photolytic conditions?

Methodological Answer:

- Oxidation : The carbazole core forms carbazole-3,6-dione derivatives under strong oxidants (e.g., KMnO₄/H₂SO₄), confirmed by IR carbonyl peaks at ~1700 cm⁻¹ .

- Photodegradation : UV irradiation (λ = 365 nm) induces N–C bond cleavage, monitored via fluorescence decay kinetics (t½ = 2–4 hr in solution) .

Q. What computational methods predict its electronic properties for optoelectronic applications?

Methodological Answer: Density functional theory (DFT) with B3LYP/6-31G* basis sets calculates HOMO/LUMO levels (-5.3 eV/-2.1 eV), aligning with experimental cyclic voltammetry data. Crippen/McGowan methods estimate molar refractivity (MR = 87.5) for OLED hole-transport layer design .

Q. What role does it play in organic semiconductor devices, and how is performance quantified?

Methodological Answer: As a hole-transport material in OLEDs, performance metrics include:

Q. How can purity be optimized for device-grade applications?

Methodological Answer:

Q. What strategies evaluate its biological activity, and what are key findings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.